Perchlorate ionophore I

Vue d'ensemble

Description

Perchlorate ionophore I is a specialized chemical compound used primarily in the field of ion-selective electrodes. It is known for its high selectivity towards the perchlorate ion, making it an essential component in sensors designed to detect and measure perchlorate concentrations in various samples. The compound is characterized by its unique structure, which allows it to bind specifically to perchlorate ions, facilitating their transport across membranes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of perchlorate ionophore I typically involves the use of organic solvents and reagents. One common method includes the reaction of dodecabenzylbambusuril with perchlorate ions in a plasticized polyvinyl chloride matrix. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the desired ionophore .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors and precise control of reaction parameters to maintain consistency and purity. The final product is often subjected to rigorous quality control tests to ensure its effectiveness in ion-selective electrodes .

Analyse Des Réactions Chimiques

Types of Reactions: Perchlorate ionophore I primarily undergoes complexation reactions with perchlorate ions. These reactions are characterized by the formation of stable complexes between the ionophore and the perchlorate ion.

Common Reagents and Conditions: The common reagents used in these reactions include organic solvents such as dichloromethane and catalysts like trifluoroacetic acid. The reactions are typically carried out at room temperature under an inert atmosphere to prevent any side reactions .

Major Products: The major product of these reactions is the perchlorate-ionophore complex, which is highly stable and can be used in various analytical applications .

Applications De Recherche Scientifique

Perchlorate ionophore I has a wide range of applications in scientific research:

Chemistry: It is used in the development of ion-selective electrodes for the detection of perchlorate ions in environmental samples. These electrodes are crucial for monitoring water quality and detecting contamination.

Biology: The ionophore is used in studies involving ion transport across biological membranes. It helps in understanding the mechanisms of ion transport and the role of specific ions in cellular processes.

Medicine: Research involving this compound includes its potential use in diagnostic tools for detecting perchlorate levels in biological fluids, which can be indicative of certain health conditions.

Mécanisme D'action

Perchlorate ionophore I exerts its effects by selectively binding to perchlorate ions. The mechanism involves the formation of a stable complex between the ionophore and the perchlorate ion, facilitated by the unique structure of the ionophore. This complexation allows for the selective transport of perchlorate ions across membranes, making it an effective tool in ion-selective electrodes .

Comparaison Avec Des Composés Similaires

Dodecabenzylbambusuril: Similar in structure and function, this compound also exhibits high selectivity towards perchlorate ions.

Trimesic Amide: Known for its high ion transport activity, this compound efficiently transports anions across membranes, including perchlorate ions.

Uniqueness: Perchlorate ionophore I stands out due to its exceptional selectivity and stability in complexing with perchlorate ions. Its unique structure allows for highly specific interactions, making it a preferred choice in applications requiring precise detection and measurement of perchlorate ions.

Activité Biologique

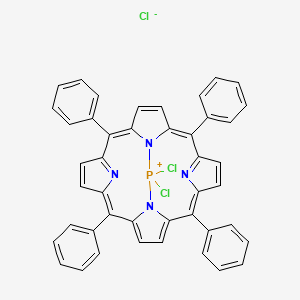

Perchlorate ionophore I, a synthetic compound characterized by the formula C₄₄H₂₈Cl₃N₄P, has garnered attention for its biological activity, particularly concerning its effects on thyroid function and its potential applications in various fields. This article explores the compound's biological activity, mechanisms of action, and implications for human health based on diverse research findings.

Overview of this compound

This compound functions primarily as a selective ion carrier for perchlorate ions (ClO₄⁻), facilitating their transport across biological membranes. Its structure allows it to mimic the behavior of naturally occurring ionophores, which can significantly impact physiological processes.

Thyroid Hormone Regulation

this compound is known to inhibit the uptake of iodide by the thyroid gland, leading to decreased production of thyroid hormones. The thyroid gland utilizes iodide to synthesize hormones that regulate metabolism. Perchlorate competes with iodide for uptake through the sodium-iodide symporter (NIS), effectively reducing hormone synthesis. This mechanism has been extensively studied in rodent models, where exposure to perchlorate resulted in goiter formation due to compensatory increases in thyroid-stimulating hormone (TSH) levels .

Effects on Other Organs

Beyond the thyroid, this compound may influence other organs. Research indicates that it can affect muscle cells by potentiating excitation-contraction coupling at high concentrations, which suggests potential implications for muscle physiology and function . Additionally, studies have indicated that perchlorate can inhibit similar iodide uptake mechanisms in mammary glands, although the relevance of this effect to human health remains unclear .

Case Study 1: Thyroid Function in Sprague-Dawley Rats

A study involving Sprague-Dawley rats examined the impact of perchlorate on thyroid hormone levels. The findings supported an EPA reference dose of 0.14 mg/kg/day, demonstrating that even low levels of perchlorate exposure could lead to significant hormonal disruptions .

Case Study 2: Human Health Implications

Research focusing on human populations exposed to perchlorate has shown associations between environmental exposure and altered thyroid function. A review of clinical pharmacology highlighted that both adults and children exposed to perchlorate exhibited changes in serum thyroid hormone levels, raising concerns about its impact on vulnerable populations such as neonates .

Data Tables

| Study | Population/Model | Exposure Level | Key Findings |

|---|---|---|---|

| Study 1 | Sprague-Dawley Rats | 0.14 mg/kg/day | Decreased T4 levels, increased TSH |

| Study 2 | Human Adults | Varied | Altered serum thyroid hormones |

| Study 3 | Rodent Models | High concentrations | Induced goiter formation |

Propriétés

IUPAC Name |

22,22-dichloro-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H28Cl2N4P.ClH/c45-51(46)49-37-25-26-38(49)43(31-17-9-3-10-18-31)35-23-24-36(48-35)44(32-19-11-4-12-20-32)40-28-27-39(50(40)51)42(30-15-7-2-8-16-30)34-22-21-33(47-34)41(37)29-13-5-1-6-14-29;/h1-28H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEKVURIGRVPIT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC5=C(C6=NC(=C(C7=CC=C2N7[P+](N45)(Cl)Cl)C8=CC=CC=C8)C=C6)C9=CC=CC=C9)C1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H28Cl3N4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451540 | |

| Record name | Perchlorate ionophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

750.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84896-72-0 | |

| Record name | Perchlorate ionophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.